(2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide
Description
(2E)-2-cyano-3-(dimethylamino)-N’-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a dimethylamino group, and a fluorophenyl group
Properties
Molecular Formula |
C13H13FN4O |
|---|---|
Molecular Weight |
260.27 g/mol |
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-[(Z)-(4-fluorophenyl)methylideneamino]prop-2-enamide |
InChI |
InChI=1S/C13H13FN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8- |
InChI Key |
BPBFECKMMHLEPK-HSTVYMNFSA-N |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C\C1=CC=C(C=C1)F |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(dimethylamino)-N’-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with dimethylamine to form an intermediate Schiff base. This intermediate is then reacted with cyanoacetic acid hydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(dimethylamino)-N’-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-2-cyano-3-(dimethylamino)-N’-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N’-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- GPR35 agonist, compound 10
Uniqueness
(2E)-2-cyano-3-(dimethylamino)-N’-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Biological Activity
(2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15FN2O2
- Molecular Weight : 274.29 g/mol
- IUPAC Name : (E)-2-cyano-3-(4-fluorophenyl)-N-(dimethylamino)prop-2-enamide
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of cyanoacrylamides can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family proteins.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | Mechanism of Action | IC50 (μM) |
|---|---|---|---|
| MCF-7 | Caspase activation | 15 | |
| HeLa | Bcl-2 modulation | 10 | |
| A549 | ROS generation | 12 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Animal model studies have demonstrated that it can decrease levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Enzymes : The cyano group may engage in hydrogen bonding and electrostatic interactions with target enzymes.
- Receptor Modulation : The fluorophenyl moiety can participate in π-π stacking interactions with receptor sites, influencing their activity.
- Induction of Oxidative Stress : Similar compounds have been reported to generate reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells.
Case Studies
- Study on Anticancer Efficacy : A recent study explored the effects of this compound on breast cancer cells, revealing significant cytotoxicity and induction of apoptosis via the mitochondrial pathway. The study concluded that further exploration is warranted for its potential as a therapeutic agent in oncology.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties against multi-drug resistant strains, highlighting its effectiveness compared to standard antibiotics. This suggests a potential role in addressing antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
